molecular formula C12H17NO2 B8770898 N-butyl-2-phenoxyacetamide CAS No. 19039-73-7

N-butyl-2-phenoxyacetamide

Cat. No. B8770898
M. Wt: 207.27 g/mol
InChI Key: BDZRCGPKMDTAFT-UHFFFAOYSA-N
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Patent
US06277871B1

Procedure details

A 100 mL 3-neck, round-bottom flask was charged with N-butylamine (8 mL, 80 mmol) and CH2Cl2 (20 mL) under N2 purge. The reaction was cooled to −10° C. Phenoxylacetylchloride (2.8 mL, 20 mmol) was slowly added via syringe, and the reaction was stirred at −10° C. for 5 minutes and warmed to room temperature. After 2 hours, the solvent was removed under vacuum. The reaction was diluted with water and extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4), filtered, and concentrated under vacuum. The pale yellow oil crystallized upon standing to provide 4.32 g of the title compound as a pale yellow crystalline solid. MS (DCI/NH3) m/z 225 (M+H)+.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[O:6]([CH2:13][C:14](Cl)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[CH2:1]([NH:5][C:14](=[O:15])[CH2:13][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −10° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The reaction was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The pale yellow oil crystallized

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)NC(COC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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